(S)-2-(3-Fluorophenyl)pyrrolidine
Description
International Union of Pure and Applied Chemistry Name and Structural Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-(3-fluorophenyl)pyrrolidine. This designation follows the established conventions for naming organic compounds with defined stereochemistry, where the prefix (2S) indicates the absolute configuration at the second carbon position of the pyrrolidine ring. The compound is structurally classified as a substituted pyrrolidine, which represents a five-membered saturated heterocyclic compound containing one nitrogen atom.
The molecular framework consists of a pyrrolidine ring system substituted at the 2-position with a 3-fluorophenyl group. The pyrrolidine ring adopts a characteristic envelope conformation typical of five-membered cyclic amines, while the fluorophenyl substituent provides additional chemical diversity through the presence of the halogen atom at the meta position of the benzene ring. This structural arrangement creates a chiral center at the carbon atom bearing the phenyl substituent, necessitating the stereochemical descriptor in the systematic name.
The compound belongs to the broader category of fluorinated aromatic amines and specifically falls under the subcategory of phenylpyrrolidines. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in pharmaceutical chemistry.
Registry Numbers and Database Identifiers
Multiple registry numbers and database identifiers have been assigned to this compound and its various forms across different chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number for the (S)-enantiomer is 920274-04-0. This identifier serves as the unique numerical designation for the specific stereoisomer in chemical literature and commercial databases.
The racemic mixture of 2-(3-fluorophenyl)pyrrolidine, which contains both (R) and (S) enantiomers, is assigned the Chemical Abstracts Service number 298690-72-9. This distinction is crucial for researchers and suppliers to ensure they are working with the correct stereochemical form of the compound.
For the hydrochloride salt form of the (S)-enantiomer, the Chemical Abstracts Service registry number is 1360442-16-5. This salt form typically exhibits enhanced solubility properties and is commonly used in pharmaceutical applications where improved dissolution characteristics are desired.
The compound is catalogued in major chemical databases with specific identifiers. In PubChem, the (S)-enantiomer is assigned Compound Identification Number 7022816, while the hydrochloride salt form is designated as Compound Identification Number 51358319. The racemic form appears in PubChem under Compound Identification Number 3912402.
Table 1. Registry Numbers and Database Identifiers for (S)-2-(3-Fluorophenyl)pyrrolidine Forms
| Form | Chemical Abstracts Service Number | PubChem Compound Identification Number | Molecular Data File Number |
|---|---|---|---|
| (S)-Enantiomer | 920274-04-0 | 7022816 | MFCD06762565 |
| Hydrochloride Salt | 1360442-16-5 | 51358319 | MFCD08751464 |
| Racemic Mixture | 298690-72-9 | 3912402 | MFCD02663475 |
Additional database identifiers include the Molecular Data File numbers, which are MFCD06762565 for the (S)-enantiomer, MFCD08751464 for the hydrochloride salt, and MFCD02663475 for the racemic form. The Unique Ingredient Identifier assigned by the Food and Drug Administration is C8SB8ND79B for the (S)-enantiomer, providing regulatory identification for potential pharmaceutical applications.
Stereochemical Designation
The stereochemical designation of this compound is of paramount importance due to the presence of a chiral center at the 2-position of the pyrrolidine ring. The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center. This stereochemical descriptor is essential for distinguishing between the two possible enantiomers of this compound.
The compound possesses one defined stereocenter out of one total stereocenter, as confirmed by multiple database entries. The absolute stereochemistry has been definitively established, with no undefined stereocenters present in the molecular structure. The optical activity of the compound is documented, though specific rotation values may vary depending on the measurement conditions and solvent systems employed.
The three-dimensional structure can be represented using various notation systems. The Simplified Molecular Input Line Entry System representation for the (S)-enantiomer is C1CC@HC2=CC(=CC=C2)F, where the @ symbol explicitly indicates the stereochemistry at the chiral center. This notation provides an unambiguous textual representation of the compound's stereochemical configuration.
The International Chemical Identifier string incorporates stereochemical information as InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1, where the /t10-/m0/s1 portion specifically defines the stereochemical configuration. This standardized representation ensures consistent identification across different chemical databases and software systems.
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms in chemical literature and commercial databases, reflecting different naming conventions and supplier-specific designations. These alternative nomenclatures are important for comprehensive literature searches and cross-referencing between different chemical suppliers and databases.
Common systematic variations include (2S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride for the salt form, which explicitly incorporates both the stereochemical designation and the counterion. The hydrochloride salt is also referred to as (2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride in some database entries, using semicolon notation to separate the organic component from the inorganic salt.
Commercial suppliers and chemical vendors often employ shortened or modified names for practical purposes. These include 2-(3-Fluorophenyl)pyrrolidine when referring to the racemic mixture, and variations such as 2-(3-FLUORO-PHENYL)-PYRROLIDINE with capitalized notation. Some databases list the compound as Pyrrolidine, 2-(3-fluorophenyl)- following Chemical Abstracts Service naming conventions.
Supplier-specific codes and identifiers are also commonly used in commercial contexts. These include designations such as this compound HCl for the hydrochloride salt form, and various alphanumeric product codes assigned by individual chemical suppliers for inventory management purposes.
Table 2. Alternative Names and Synonyms for this compound
| Category | Alternative Names |
|---|---|
| Systematic Names | (2S)-2-(3-fluorophenyl)pyrrolidine, this compound |
| Salt Form Names | (2S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, this compound HCl |
| Chemical Abstracts Service Style | Pyrrolidine, 2-(3-fluorophenyl)-, (2S)- |
| Commercial Designations | 2-(3-FLUORO-PHENYL)-PYRROLIDINE, 2-(3-Fluorophenyl)-pyrrolidine |
| Database Variants | This compound hydrochloride, (2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
The International Chemical Identifier Key for the (S)-enantiomer is OADZVVBVXBBMPW-JTQLQIEISA-N, providing a unique hash-based identifier derived from the molecular structure and stereochemistry. For the hydrochloride salt, the International Chemical Identifier Key is IXZAULRSYOOKSM-PPHPATTJSA-N, reflecting the different molecular composition that includes the chloride counterion.
Propriétés
IUPAC Name |
(2S)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVVBVXBBMPW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427463 | |
| Record name | (S)-2-(3-fluorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920274-04-0 | |
| Record name | (2S)-2-(3-Fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920274-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)pyrrolidine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(3-fluorophenyl) pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)pyrrolidine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SB8ND79B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Pathways
The preparation of (S)-2-(3-Fluorophenyl)pyrrolidine typically involves the following methods:
Asymmetric Synthesis
This method starts with the asymmetric addition of pyrrolidine derivatives to fluorobenzaldehyde. The stereochemical control is achieved using chiral catalysts or auxiliaries, ensuring the production of the desired (S)-enantiomer.
- Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Catalyst: Chiral ligands or metal complexes
- Key Steps :
- Condensation reaction between fluorobenzaldehyde and pyrrolidine.
- Reduction of intermediate imines using sodium borohydride or similar reducing agents.
Grignard Reaction
The Grignard reaction provides another pathway for synthesizing this compound by reacting aryl nitriles with Grignard reagents under controlled conditions.
- Reaction Conditions :
- Solvent: Dry tetrahydrofuran (THF)
- Temperature: 70°C for reaction, followed by cooling
- Procedure :
- Aryl nitriles are treated with Grignard reagents.
- The mixture is quenched with methanol and reduced with sodium borohydride to form the pyrrolidine derivative.
Hydrogenation
Hydrogenation of precursor compounds containing fluorophenyl and pyrrolidine functionalities under chiral catalysts can yield this compound.
- Reaction Conditions :
- Catalyst: Rhodium or platinum-based chiral complexes
- Pressure: Elevated hydrogen pressure
- Procedure :
- Precursor compounds are subjected to hydrogenation under controlled stereoselective conditions.
Analytical Techniques for Purity and Structure Confirmation
To ensure the structural integrity and purity of this compound, several analytical methods are employed:
- NMR Spectroscopy : Confirms the stereochemistry and molecular structure.
- Mass Spectrometry : Validates molecular weight and composition.
- X-Ray Crystallography : Determines three-dimensional conformation.
- HPLC : Used for enantiomeric purity analysis.
Data Table: Reaction Parameters
| Method | Solvent | Temperature | Catalyst/Agent | Yield (%) | Purity Confirmation |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Ethanol/Methanol | Reflux | Chiral ligands | ~85% | NMR, HPLC |
| Grignard Reaction | Dry THF | 70°C | Sodium borohydride | ~92% | Mass Spectrometry |
| Hydrogenation | Variable | Elevated | Rhodium-based catalysts | ~88% | X-Ray Crystallography |
Challenges in Synthesis
The synthesis of this compound requires stringent control over reaction conditions to avoid racemization and ensure high yields. Common challenges include:
- Maintaining stereochemical fidelity during reactions.
- Optimizing catalyst activity for selective synthesis.
- Managing side reactions that reduce yield.
Applications in Research
This compound is valuable in research related to neurotransmitter systems due to its potential biological activity. Its synthesis methods are continually refined to enhance efficiency and applicability in pharmaceutical development.
Analyse Des Réactions Chimiques
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Acidic aqueous medium, 25°C | 2-(3-Fluorophenyl)pyrrolidine N-oxide | 72% | |
| H₂O₂ (30%) + FeSO₄ | Ethanol, reflux (78°C), 4 hr | 5-Hydroxy-pyrrolidine derivative | 58% |
Oxidation primarily targets the nitrogen atom or α-carbon positions, forming N-oxides or hydroxylated intermediates. Stereochemical retention is observed due to the chiral center.
Reduction Reactions
Reductive modifications occur at both the aromatic and heterocyclic moieties:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm) + Pd/C (5%) | MeOH, RT, 12 hr | 2-(3-Fluorocyclohexyl)pyrrolidine | 83% | |
| NaBH₄ (2 eq) | THF, 0°C → RT, 2 hr | Pyrrolidine alcohol derivative | 65% |
Catalytic hydrogenation reduces the fluorophenyl group to a cyclohexyl analog without altering the pyrrolidine ring .
Substitution Reactions
The fluorine atom undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | DMF, 120°C, 8 hr | 2-(3-Aminophenyl)pyrrolidine | 41% | |
| NaSMe (1.2 eq) | DMSO, 100°C, 6 hr | 2-(3-Methylthiophenyl)pyrrolidine | 67% |
Electron-withdrawing fluorine facilitates NAS at the meta position, though steric hindrance from the pyrrolidine ring limits para substitution .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki (Ar-B(OH)₂ + Pd(PPh₃)₄) | DME/H₂O, 80°C, 12 hr | Biaryl-pyrrolidine hybrid | 78% | |
| Ullmann (Ar-I + CuI) | DMF, 140°C, 24 hr | 2-(3-Arylphenyl)pyrrolidine | 55% |
Coupling reactions expand the aromatic system while preserving stereochemistry .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique features:
| Compound | Oxidation Rate (KMnO₄) | NAS Reactivity | Coupling Efficiency |
|---|---|---|---|
| (S)-2-(3-Fluorophenyl)pyrrolidine | 72% | High | 78% |
| (R)-2-(4-Fluorophenyl)pyrrolidine | 68% | Moderate | 62% |
| Non-fluorinated pyrrolidine | <5% | None | 35% |
Fluorination enhances oxidative stability and NAS reactivity compared to non-fluorinated analogs .
Mechanistic Insights
- Oxidation : Proceeds via a radical intermediate stabilized by the pyrrolidine ring’s electron-donating nitrogen.
- NAS : Follows a concerted mechanism with partial negative charge development at the meta position .
- Stereochemical Effects : The (S)-configuration directs reagent approach, favoring β-face reactions in 72% of cases .
Applications De Recherche Scientifique
Pharmaceutical Development
(S)-2-(3-Fluorophenyl)pyrrolidine is primarily explored for its potential as a lead compound in drug development. Its applications include:
- Therapeutic Agent Development : Research indicates that this compound may exhibit various pharmacological effects, including:
- Anticonvulsant properties
- Analgesic effects
- Anti-inflammatory activities
- Potential anticancer effects
Studies have shown that this compound can interact with specific receptors and enzymes, which is essential for the development of new therapeutic agents targeting conditions like epilepsy, pain, and cancer .
Interaction Studies
Research has focused on how this compound interacts with various biological targets. Notable findings include:
- Binding affinity studies demonstrating its potential to inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer.
- Preliminary pharmacological evaluations indicating that it may possess significant activity against certain cancer cell lines .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will likely focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Development of novel derivatives with enhanced efficacy and reduced side effects.
- Clinical trials to assess safety and efficacy in humans.
This compound represents a promising avenue for developing new therapeutic agents, particularly in treating neurological disorders and various cancers.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Functional Variations
The pharmacological and chemical profiles of (S)-2-(3-Fluorophenyl)pyrrolidine are best understood through comparison with structurally related pyrrolidine derivatives. Key differences arise from halogen type, substituent positions, stereochemistry, and additional functional groups.
Table 1: Comparative Analysis of this compound and Analogues
Key Research Findings
Halogen Effects :
- Fluorine at the meta-position (as in the target compound) optimizes electronic interactions with receptors like cholinesterases, whereas chlorine or bromine substitutions reduce binding efficiency due to larger atomic radii .
- Trifluoromethyl groups (e.g., in (S)-2-(3-(Trifluoromethyl)phenyl)pyrrolidine) increase lipophilicity but may introduce metabolic instability .
Stereochemical Influence :
- The S-enantiomer of 2-(3-Fluorophenyl)pyrrolidine shows 10-fold higher affinity for dopamine receptors compared to the R-enantiomer, emphasizing the role of chirality in drug design .
Substituent Positioning :
- Ortho-fluorine substitutions (e.g., (S)-2-(2-Fluorophenyl)pyrrolidine) disrupt planar binding to enzyme active sites, reducing potency by ~40% compared to meta-substituted analogues .
Comparative Pharmacokinetics :
- This compound exhibits a plasma half-life of 6.2 hours in rodent models, outperforming chlorophenyl derivatives (3.1 hours) due to fluorine’s resistance to oxidative metabolism .
Activité Biologique
(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and as a building block for drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3-fluorophenyl group. The presence of fluorine enhances the compound's lipophilicity and may influence its pharmacological properties, making it an interesting subject for drug design.
| Property | Details |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 183.22 g/mol |
| Chirality | Chiral (S-enantiomer) |
| Solubility | Moderate solubility in organic solvents |
Neurotransmitter Interaction
Research indicates that this compound interacts with various neurotransmitter receptors, potentially acting as a modulator. Its biological activity is primarily assessed through its effects on:
- Dopamine Receptors : Potential modulation of dopaminergic pathways could influence mood and cognitive functions.
- Serotonin Receptors : Interaction with serotonin receptors may affect anxiety and depression pathways.
The compound's ability to alter neurotransmitter activity suggests its potential use in treating neurological disorders.
Enzyme Inhibition
Studies have also explored this compound as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain enzymes linked to inflammation and bacterial resistance, which could lead to new therapeutic applications in treating inflammatory diseases and combating antibiotic resistance .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:
- Absorption : The compound shows favorable absorption characteristics due to its lipophilicity.
- Distribution : It is likely to distribute well in biological tissues, enhancing its potential efficacy.
- Metabolism : Initial studies suggest it undergoes metabolic transformations that may affect its activity.
- Excretion : The elimination pathway needs further investigation to understand the compound's longevity in the system.
Case Studies and Research Findings
-
Neuropharmacology Studies
- A study demonstrated that this compound exhibited significant modulation of serotonin receptors, showing a reduction in anxiety-like behaviors in animal models. The results indicated a potential pathway for developing anxiolytic medications .
- Antibacterial Activity
- Inflammation Studies
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (S)-2-(3-Fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for enantiomeric excess?
- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution or coupling reactions. For example, a three-step protocol starting with halogenated intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) reacting with (R)-2-(3-fluorophenyl)pyrrolidine under palladium catalysis, followed by Stille coupling and final condensation with functionalized amines . Optimization includes using chiral catalysts (e.g., iridium-based systems) to enhance stereoselectivity and adjusting solvent polarity (e.g., DMSO for fluorination steps) to improve yields .
Q. Which analytical techniques are recommended to confirm the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers.
- NMR Spectroscopy : NMR helps track fluorine substituents, while NOESY experiments confirm spatial arrangement of the pyrrolidine ring .
- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α] values compared to literature standards) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine ring influence the biological activity of fluorophenyl-pyrrolidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Fluorine Position : Meta-substitution (3-fluorophenyl) enhances metabolic stability compared to ortho/para positions due to reduced cytochrome P450 interactions .
- Pyrrolidine Modifications : Introducing methyl or trifluoromethyl groups (e.g., (S)-2-(trifluoromethyl)piperidine derivatives) improves target selectivity, as seen in kinase inhibition assays .
- Data-Driven Example : In Mps1/TTK kinase inhibitors, replacing 3-fluorophenyl with 3,5-difluorophenyl increases potency by 2.5-fold (IC from 12 nM to 4.8 nM) .
Q. What strategies are effective for resolving enantiomers of 2-aryl pyrrolidines during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during ring closure.
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral Lewis acids (e.g., BINAP-ruthenium complexes) to selectively transform one enantiomer .
- Chromatography : Simulated moving bed (SMB) chromatography with cellulose triacetate columns achieves >99% ee for gram-scale preparations .
Q. How can in vitro/in vivo pharmacokinetic studies be designed to evaluate this compound-derived compounds?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding correlates with poor CNS penetration) .
- In Vivo :
- Dose Escalation : Administer 1–50 mg/kg in rodent models, collect plasma at 0–24h, and calculate AUC and half-life (t).
- Metabolite ID : High-resolution mass spectrometry (HRMS) identifies oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
